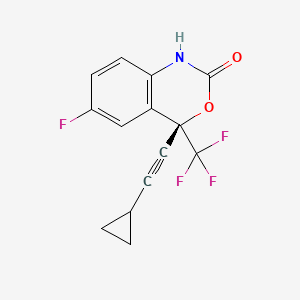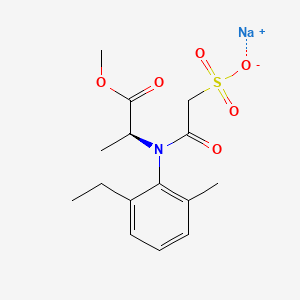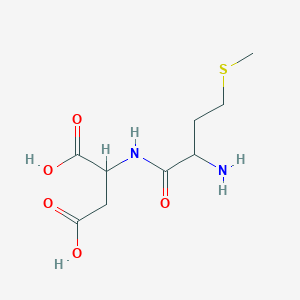
2,5-dichloro-N-(4-fluorophenyl)-N-methylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloro-N-(4-fluorophenyl)-N-methylpyrimidin-4-amine is a heterocyclic aromatic compound with the molecular formula C10H6Cl2FN3. This compound is known for its unique chemical structure, which includes a pyrimidine ring substituted with chlorine and fluorine atoms, as well as a methylated amine group. It is primarily used in research and development within the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(4-fluorophenyl)-N-methylpyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichloropyrimidine and 4-fluoroaniline.
Reaction Conditions: The reaction is carried out under an inert atmosphere, often using nitrogen or argon gas, to prevent unwanted side reactions.
Catalysts and Solvents: Common catalysts include palladium on carbon (Pd/C) or other transition metal catalysts. Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are used to dissolve the reactants.
Reaction Steps: The 2,5-dichloropyrimidine undergoes nucleophilic substitution with 4-fluoroaniline, followed by methylation of the amine group using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-(4-fluorophenyl)-N-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction.
Major Products
The major products formed from these reactions include substituted pyrimidines, N-oxides, and reduced amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-Dichloro-N-(4-fluorophenyl)-N-methylpyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(4-fluorophenyl)-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in various biological pathways.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloro-N-(4-fluorophenyl)pyrimidin-4-amine: Similar structure but lacks the methyl group on the amine.
2,5-Dichloro-N-(4-fluorophenyl)benzenesulfonamide: Contains a sulfonamide group instead of a pyrimidine ring.
2,5-Dichloro-N-(4-fluorophenyl)ethylamine: Contains an ethyl group instead of a pyrimidine ring.
Uniqueness
2,5-Dichloro-N-(4-fluorophenyl)-N-methylpyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring and the presence of both chlorine and fluorine atoms, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C11H8Cl2FN3 |
|---|---|
Molecular Weight |
272.10 g/mol |
IUPAC Name |
2,5-dichloro-N-(4-fluorophenyl)-N-methylpyrimidin-4-amine |
InChI |
InChI=1S/C11H8Cl2FN3/c1-17(8-4-2-7(14)3-5-8)10-9(12)6-15-11(13)16-10/h2-6H,1H3 |
InChI Key |
VDDBYBYZRZGNCU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)F)C2=NC(=NC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![P-[[4-[(1-Oxodecyl)amino]phenyl]methyl]phosphonic Acid Cyclohexylamine Salt](/img/structure/B13850847.png)
![2-Methyl-3-(2-(pyridin-2-ylamino)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13850853.png)






![5-(Aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f]azepin-10-yl ss-D-Glucopyranosiduronic Acid Sodium Salt](/img/structure/B13850896.png)
![4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxy-1-oxidopiperidin-1-ium-4-yl]-2-methoxybenzamide](/img/structure/B13850902.png)


